Ethyl benzofuran-6-carboxylate

Overview

Description

Ethyl benzofuran-6-carboxylate is a type of benzofuran compound . Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Synthesis Analysis

Benzofuran compounds can be synthesized using various methods. For instance, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . This method is excellent for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .

Molecular Structure Analysis

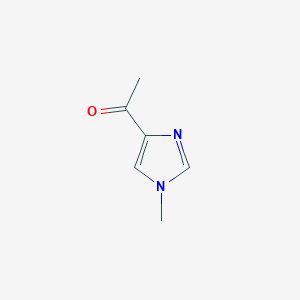

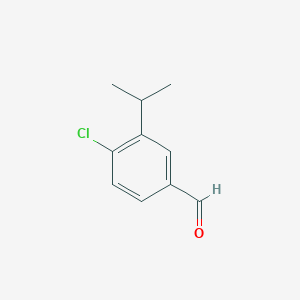

The molecular structure of Ethyl benzofuran-6-carboxylate is represented by the formula C11H10O3 . The InChI Code for this compound is 1S/C18H16O4/c1-2-20-18(19)17-10-14-8-9-15(11-16(14)22-17)21-12-13-6-4-3-5-7-13/h3-11H,2,12H2,1H3 .

Chemical Reactions Analysis

Benzofuran compounds can undergo various chemical reactions. For example, benzoquinone derivatives can undergo heteroannulation with either itself or cyclohexanones to produce furanylidene-benzofuran or benzofuran structures, respectively .

Physical And Chemical Properties Analysis

Ethyl benzofuran-6-carboxylate has a molecular weight of 190.20 g/mol . It is a white to yellow solid at room temperature . The compound has a density of 1.150 g/mL at 25 °C .

Scientific Research Applications

Synthesis and Biological Activities : Ethyl benzofuran derivatives have been synthesized and shown to possess significant biological activities. For instance, Mubarak et al. (2007) reported on the synthesis of new benzofuran derivatives, including ethyl 3-[(alkylamino)methyl]-6-methoxy-1-benzofuran-2-carboxylates. These compounds displayed anti-HIV activities in human T-lymphocytes at non-toxic concentrations, demonstrating their potential in antiviral therapies (Mubarak et al., 2007).

Cholinesterase Inhibitory Activity : Benzofuran carboxamide-benzylpyridinium salts synthesized by Abedinifar et al. (2018) have been identified as potent cholinesterase inhibitors. These compounds also showed good inhibitory effects on Aβ self-aggregation, indicating their potential in treating neurodegenerative diseases like Alzheimer’s (Abedinifar et al., 2018).

Photovoltaic Applications : Benzofuran derivatives are also being explored in the field of photovoltaics. Bogdał et al. (2008) conducted research on polymethacrylates with carbazole and benzofuran pendant groups for use in photovoltaic devices. These compounds demonstrated promising photovoltaic properties, which could be significant for the development of more efficient solar energy technologies (Bogdał et al., 2008).

Antitumor and Antimicrobial Activities : Benzofuran derivatives have shown potential in antitumor and antimicrobial applications. For example, Franchetti et al. (1990) synthesized oxazofurin, a benzofuran derivative, which displayed cytotoxic properties against B16 murine melanoma cells, indicating its potential as an antitumor agent (Franchetti et al., 1990).

Synthetic Pathways and Chemical Properties : Research has also focused on developing new synthetic pathways and studying the chemical properties of benzofuran derivatives. For instance, Gao et al. (2017) described a one-pot synthesis of novel ethyl 2-(benzofuran-2-yl)-4-phenylquinoline-3-carboxylates, highlighting advancements in the synthesis techniques for such compounds (Gao et al., 2017).

Mechanism of Action

Future Directions

Benzofuran compounds, including Ethyl benzofuran-6-carboxylate, have potential applications in many aspects due to their strong biological activities . They have attracted the attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . Future research could focus on further exploring the biological activities and potential applications of these compounds .

properties

IUPAC Name |

ethyl 1-benzofuran-6-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O3/c1-2-13-11(12)9-4-3-8-5-6-14-10(8)7-9/h3-7H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHSUYHAYEKFIBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=C1)C=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl benzofuran-6-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-{[(benzyloxy)carbonyl]amino}-2-(trifluoromethyl)but-3-ynoate](/img/structure/B3096845.png)